GAD Inhibition Potency: 7 500‑Fold Stronger Than Allylglycine In Vitro
In competitive inhibition assays with human brain glutamate decarboxylase, 2‑oxopent‑4‑enoic acid exhibits a Ki of 2.4 × 10⁻⁶ M, whereas allylglycine (the parent convulsant) shows a Ki of 1.8 × 10⁻² M under identical conditions [1][2]. This represents an approximately 7 500‑fold greater binding affinity for the target compound.
| Evidence Dimension | GAD inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.4 × 10⁻⁶ M |
| Comparator Or Baseline | Allylglycine – Ki = 1.8 × 10⁻² M |
| Quantified Difference | ~7 500‑fold lower Ki (higher affinity) |
| Conditions | Human brain L‑glutamate decarboxylase, pH 6.8, 37 °C |
Why This Matters
Procurement of allylglycine cannot replicate the intrinsic GAD‑inhibitory potency of 2‑oxopent‑4‑enoic acid; researchers requiring maximal GAD suppression at low concentrations must use the target compound.
- [1] Reingold, D.F. & Orlowski, M. (1979) Inhibition of brain glutamate decarboxylase by 2‑keto‑4‑pentenoic acid, a metabolite of allylglycine. J. Neurochem., 32, 907‑913. doi:10.1111/j.1471‑4159.1979.tb04574.x. View Source
- [2] Blindermann, J.M. et al. (1978) Purification and some properties of L‑glutamate decarboxylase from human brain. Eur. J. Biochem., 91, 333‑340. (Ki values for allylglycine reported). View Source
